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Summary of Nimustine Combination Therapy
Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Nimustine

CAS No.: 42471-28-3

Cat. No.: S537240

Primary Combination Protocol Dosing Key Efficacy Common
Indication (Acronym) Regimen Outcomes toxicities

| Malignant Glioma (Newly Diagnosed) | Nimustine + Teniposide (VM26) [1] | ACNU: 90 mg/m?, IV, Day
1 VM26: 60 mg/m?, 1V, Days 1-3 With involved-field radiotherapy Cycles every 6 weeks | Glioblastoma
(GBM): Median OS 17.3 mos; 2-yr OS 25% Anaplastic Glioma: Median OS 60.0 mos; 2-yr OS 88% [1] |
Hematologic toxicity (less prominent vs. ACNU+Ara-C) [1] | | Malignant Glioma (Newly Diagnosed) |
Nimustine + Cytarabine (Ara-C) [1] | ACNU: 90 mg/m?, IV, Day 1 Ara-C: 120 mg/m?, IV, Days 1-3 With
involved-field radiotherapy Cycles every 6 weeks | GBM: Median OS 15.7 mos; 2-yr OS 29% Anaplastic
Glioma: Median OS 62.5 mos; 2-yr OS 72% [1] | Hematologic toxicity (more prominent vs. ACNU+VM26)
[1] | | Malignant Glioma | Nimustine + Cisplatin + Etoposide (ACE Therapy) [2] [3] | ACNU: 80 mg/m?,
IV, Day 1 Cisplatin: 20 mg/m?¥day, Days 1-5 Etoposide: 60 mg/m?/day, Days 1-5 Cycles every 4 weeks (max
3 cycles) | Median Time to Progression: 40 weeks Median Survival Time: 146 weeks Response Rate
(CR+PR): 28.6% [2] [3] | Grade 3/4 Hematological: 39.3% Nausea: 60.7% Grade 3/4 Renal: Occasional [2]
[3] | | Glioblastoma (GBM) | Radiotherapy + Local Nimustine + Oral Temozolomide ("Rendezvous
Therapy") [4] | Local delivery of ACNU + Oral TMZ Compared to standard RT + TMZ | Median OS: 18.5
mos (vs. 16.0 mos in control) Median PFS: 8.8 mos (vs. 7.0 mos in control) [4] | Tolerable GI, liver,
hematological toxicity. Grade 3/4 toxicity: 18.3% (vs. 22.2% in control) [4] | | Refractory Small Cell Lung
Cancer (SCLC) | Nimustine + Paclitaxel [5] | ACNU: 50 mg/m?, IV, Day 1 Paclitaxel: 160 mg/m?, IV, Day
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1 Cycles every 3-4 weeks | Overall Response Rate: 25% Median Survival Time: 6.9 months [5] | Grade 3/4
Leukopenia: 50% Grade 3/4 Thrombocytopenia: 33% [5] | | Canine CNS Lymphoma | Nimustine +
Prednisolone [6] | ACNU: 25-30 mg/m?, 1V Every 3-4 weeks for 4 total doses Prednisolone: 2 mg/kg/day,
then tapered | Two cases achieved long-term survival of >2583 days and 1218 days [6] | Inappetence,

leukopenia, thrombocytopenia, elevated liver enzymes [6] |

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these clinical studies, here are the detailed methodologies.

ACE Therapy for Malignhant Gliomas

This protocol is for patients with supratentorial malignant gliomas who have undergone prior surgery and

radiation [2] [3].

e Patient Population: Adults with previously treated supratentorial malignant gliomas (e.g.,
glioblastoma, anaplastic astrocytoma).
¢ Drug Administration:
o Nimustine (ACNU): 80 mg/m?, administered intravenously (IV) on Day 1 of the cycle.
o Cisplatin: 20 mg/m?#/day, administered IV on Days 1 to 5.
o Etoposide: 60 mg/m#/day, administered IV on Days 1 to 5.
e Treatment Cycle: This regimen is repeated every 4 weeks. The referenced study administered up to
3 cycles.
e Supportive Care: Administer anti-emetic therapy (e.g., 5-HT3 antagonists) prophylactically due to the
high rate of nausea and vomiting associated with this regimen.
¢ Monitoring:
o Hematological: Perform complete blood counts (CBC) weekly. Be prepared for dose
modifications or delays for Grade 3/4 hematological toxicity.
o Renal: Monitor renal function (serum creatinine, BUN) before each cycle due to cisplatin's
nephrotoxicity. Ensure adequate hydration before and after cisplatin administration.

ACNU + VM26 vs. ACNU + Ara-C with Radiotherapy for Malignant
Glioma
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This is a first-line treatment protocol for newly diagnosed malignant glioma (glioblastoma or anaplastic

glioma) given in conjunction with radiotherapy [1].

e Patient Population: Adults with newly diagnosed malignant glioma and a Karnofsky Performance
Score (KPS) > 60.
¢ Radiotherapy Regimen:
o Dose: 60 Gy total, delivered in 2 Gy fractions via involved-field radiotherapy.
e Concurrent Chemotherapy (Two Arms):
o Arm A: ACNU + VM26
= Nimustine (ACNU): 90 mg/mz, IV, on Day 1.
= Teniposide (VM26): 60 mg/mz, IV, on Days 1 to 3.
o Arm B: ACNU + Ara-C
= Nimustine (ACNU): 90 mg/m?, IV, on Day 1.
= Cytarabine (Ara-C): 120 mg/m?, 1V, on Days 1 to 3.
e Treatment Cycle: Chemotherapy cycles are repeated every 6 weeks, concurrently with and following
radiotherapy.
¢ Monitoring:
o Hematological: CBC should be monitored closely. The ACNU + Ara-C arm is associated with
more pronounced hematologic toxicity.
o Outcomes: Tumor response should be assessed by MRI using response assessment in neuro-
oncology (RANO) criteria.

Experimental Workflow and Mechanism of Action

The following diagram illustrates the general workflow and primary mechanism of action for a nimustine-

based combination therapy, such as the ACE protocol.
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Application Notes for Researchers

¢ Toxicity Management: Myelosuppression, particularly thrombocytopenia and leukopenia, is the
most common dose-limiting toxicity of nimustine [2] [5]. Protocols must include rigorous
hematological monitoring and support. Nausea and vomiting are also frequent and require proactive
management with anti-emetics [2] [3].

¢ Blood-Brain Barrier Penetration: Nimustine's significant advantage in treating central nervous
system (CNS) malignancies is its ability to cross the blood-brain barrier, with studies indicating a
penetration of up to 30% [6] [5]. This makes it a rational choice for primary and metastatic brain
tumors.

e Combination Rationale: The synergy in combination therapies often arises from attacking cancer
cells with multiple, non-overlapping mechanisms of action. For example, while nimustine acts as an
alkylating agent, drugs like etoposide (a topoisomerase Il inhibitor) and cisplatin (a platinum-based
DNA cross-linker) provide complementary cytotoxic effects [2] [3].

¢ Novel Administration Routes: Research into local delivery methods for nimustine, such as in
"rendezvous therapy,” shows promise for enhancing efficacy while potentially mitigating systemic
toxicity. This approach warrants further investigation in human trials [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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